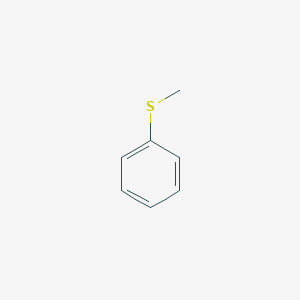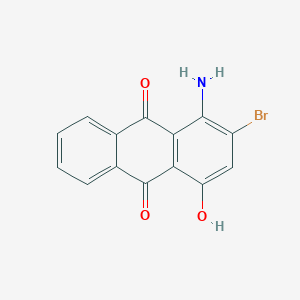![molecular formula C11H22N+ B089609 6-Azoniaspiro[5.6]dodecane CAS No. 181-29-3](/img/structure/B89609.png)
6-Azoniaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azoniaspiro[5.6]dodecane is a heterocyclic compound that has gained significant attention in the scientific community due to its potential in various applications. It is a nitrogen-containing molecule that has a spirocyclic structure, which makes it unique and interesting for research. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 6-Azoniaspiro[5.6]dodecane is not fully understood. However, it is believed that the compound interacts with the cell membrane of microorganisms, leading to their death. It has also been suggested that the compound binds to the minor groove of DNA and RNA, leading to the inhibition of their replication.
Effets Biochimiques Et Physiologiques
6-Azoniaspiro[5.6]dodecane has been found to have minimal toxicity to human cells, making it a potential candidate for further development as a therapeutic agent. It has also been found to have a low cytotoxicity against cancer cells, which makes it a promising compound for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Azoniaspiro[5.6]dodecane in lab experiments include its ease of synthesis, low toxicity, and potential as a fluorescent probe for detecting biological molecules. However, the limitations of using this compound in lab experiments include its limited solubility in water, which makes it difficult to work with in some applications.
Orientations Futures
There are several future directions for the research of 6-Azoniaspiro[5.6]dodecane. One potential direction is the development of this compound as a therapeutic agent for the treatment of bacterial, fungal, and viral infections. Another potential direction is the development of this compound as a fluorescent probe for the detection of nucleic acids in biological samples. Additionally, further studies can be conducted to understand the mechanism of action of this compound and to explore its potential as an anticancer agent.
Conclusion:
In conclusion, 6-Azoniaspiro[5.6]dodecane is a unique and interesting compound that has potential in various scientific research applications. Its ease of synthesis, low toxicity, and potential as a fluorescent probe make it a promising candidate for further development. Future research in this area can lead to the development of new therapeutic agents and diagnostic tools.
Méthodes De Synthèse
The synthesis of 6-Azoniaspiro[5.6]dodecane can be achieved through various methods. One of the commonly used methods is the reaction of 1,5-dibromopentane with 1,8-diaminooctane in the presence of sodium hydride. This reaction yields the desired product with a good yield. Another method involves the reaction of 1,8-diaminooctane with 1,5-dibromo-2,6-dimethylbenzene in the presence of sodium hydride. This reaction also yields 6-Azoniaspiro[5.6]dodecane with a good yield.
Applications De Recherche Scientifique
6-Azoniaspiro[5.6]dodecane has been studied for its potential in various scientific research applications. It has been found to exhibit antimicrobial activity against a range of microorganisms, including bacteria, fungi, and viruses. This compound has also been studied for its potential as a fluorescent probe for detecting biological molecules. It has been found to selectively bind to DNA and RNA, which makes it useful in the detection of nucleic acids.
Propriétés
Numéro CAS |
181-29-3 |
|---|---|
Nom du produit |
6-Azoniaspiro[5.6]dodecane |
Formule moléculaire |
C11H22N+ |
Poids moléculaire |
168.3 g/mol |
Nom IUPAC |
6-azoniaspiro[5.6]dodecane |
InChI |
InChI=1S/C11H22N/c1-2-5-9-12(8-4-1)10-6-3-7-11-12/h1-11H2/q+1 |
Clé InChI |
HRRGWUPDHSNXDY-UHFFFAOYSA-N |
SMILES |
C1CCC[N+]2(CC1)CCCCC2 |
SMILES canonique |
C1CCC[N+]2(CC1)CCCCC2 |
Synonymes |
6-Azoniaspiro[5.6]dodecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



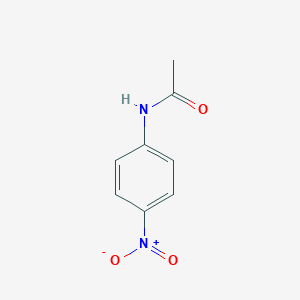
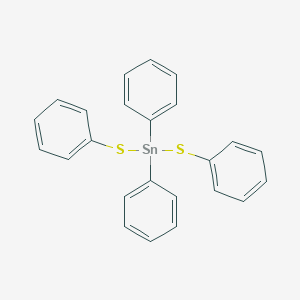
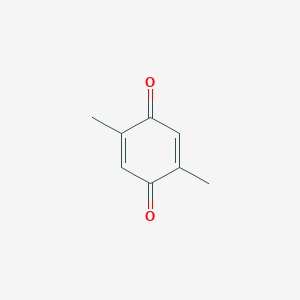
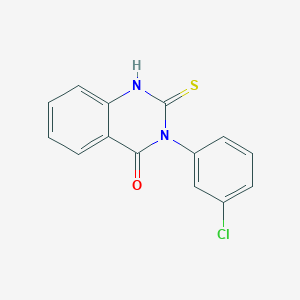
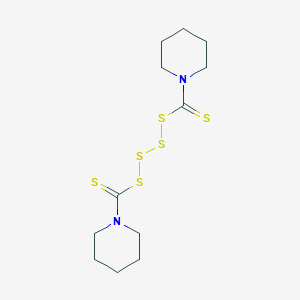
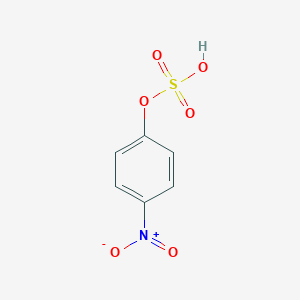
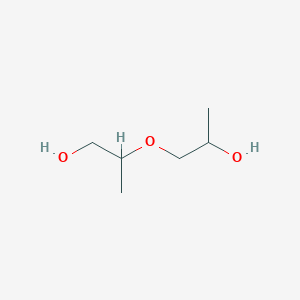
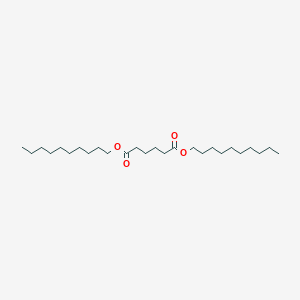
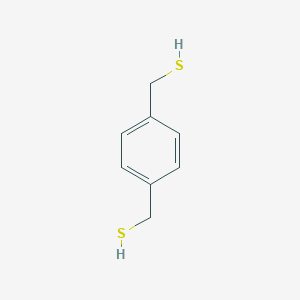
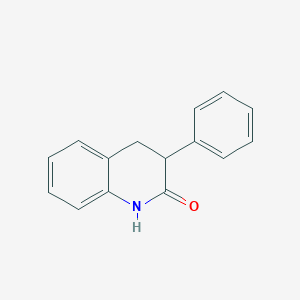
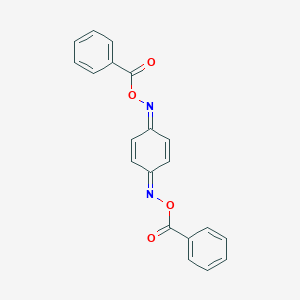
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
